4-(3-Ethyl-3-hydroxyazetidin-1-yl)benzaldehyde
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Overview
Description
4-(3-Ethyl-3-hydroxyazetidin-1-yl)benzaldehyde is a chemical compound with the molecular formula C₁₂H₁₅NO₂ and a molecular weight of 205.25 g/mol . This compound features a benzaldehyde group attached to a 3-ethyl-3-hydroxyazetidine moiety, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Ethyl-3-hydroxyazetidin-1-yl)benzaldehyde typically involves the reaction of benzaldehyde derivatives with azetidine compounds under controlled conditions. One common method includes the use of organic solvents and catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The specific details of industrial methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions: 4-(3-Ethyl-3-hydroxyazetidin-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups on the benzaldehyde ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-(3-Ethyl-3-hydroxyazetidin-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Ethyl-3-hydroxyazetidin-1-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its molecular targets and pathways are ongoing and may provide further insights into its biological effects .
Comparison with Similar Compounds
2-(3-Ethyl-3-hydroxyazetidin-1-yl)benzaldehyde: A structurally similar compound with potential differences in reactivity and biological activity.
4-((1-Benzyl/phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde: Another benzaldehyde derivative with distinct chemical properties and applications.
Uniqueness: 4-(3-Ethyl-3-hydroxyazetidin-1-yl)benzaldehyde is unique due to its specific structural features, which confer distinct reactivity and potential biological activities. Its combination of an azetidine ring with a benzaldehyde group makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H15NO2 |
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Molecular Weight |
205.25 g/mol |
IUPAC Name |
4-(3-ethyl-3-hydroxyazetidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C12H15NO2/c1-2-12(15)8-13(9-12)11-5-3-10(7-14)4-6-11/h3-7,15H,2,8-9H2,1H3 |
InChI Key |
MIHNOTDOPCVGOH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CN(C1)C2=CC=C(C=C2)C=O)O |
Origin of Product |
United States |
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